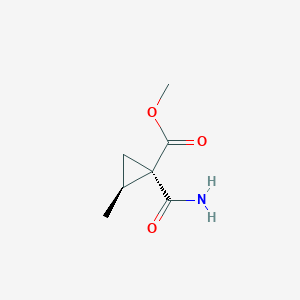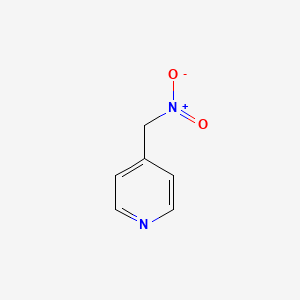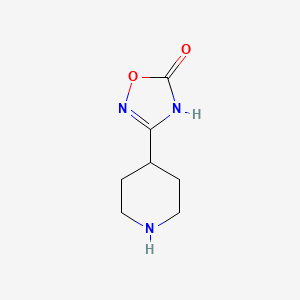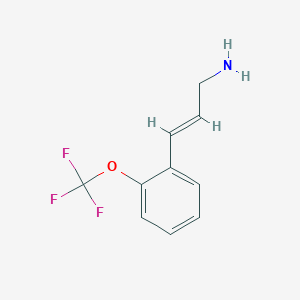
3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-(trifluoromethoxy)benzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding 2-(trifluoromethoxy)styrene.
Amination: The 2-(trifluoromethoxy)styrene undergoes a hydroamination reaction with ammonia or an amine source to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to proteins or enzymes, modulating their activity and triggering various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Trifluoromethyl)phenyl)prop-2-en-1-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(2-(Difluoromethoxy)phenyl)prop-2-en-1-amine: Contains a difluoromethoxy group, leading to different chemical properties.
3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-ol: An alcohol derivative with different reactivity.
Uniqueness
The presence of the trifluoromethoxy group in 3-(2-(Trifluoromethoxy)phenyl)prop-2-en-1-amine imparts unique electronic and steric properties, making it distinct from its analogs
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
(E)-3-[2-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-6H,7,14H2/b5-3+ |
InChI Key |
FVUXNFAYWGOOSZ-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CN)OC(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCN)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylicaciddihydrochloride](/img/structure/B13596570.png)
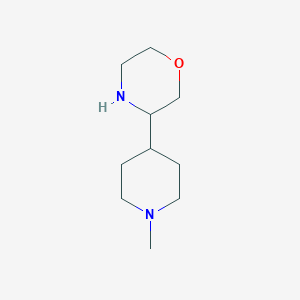
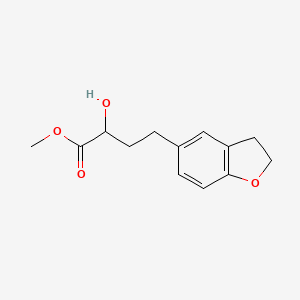
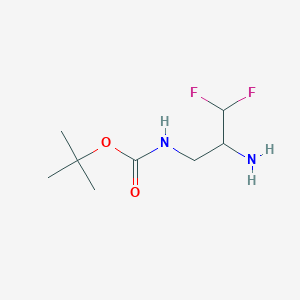
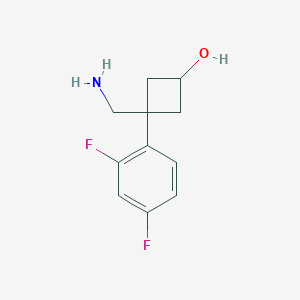
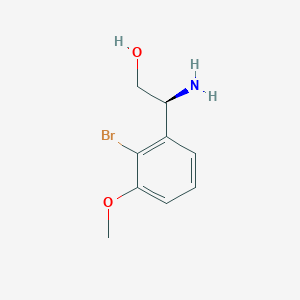
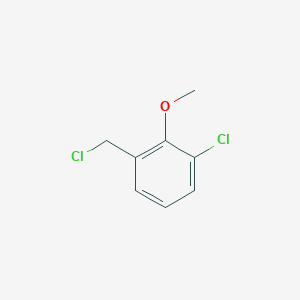
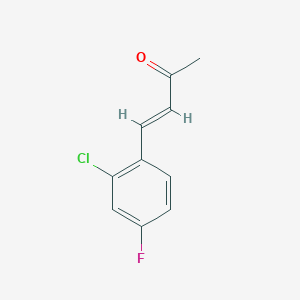
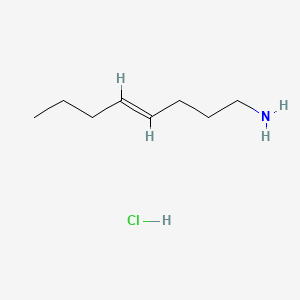
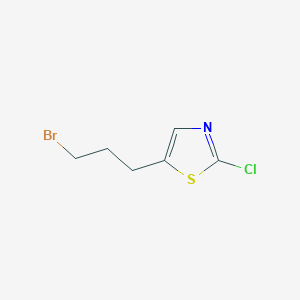
![[(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B13596622.png)
